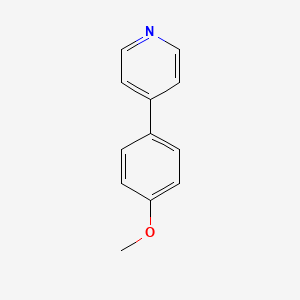

4-(4-Methoxyphenyl)pyridine

Overview

Description

“4-(4-Methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H11NO. It has a molecular weight of 185.23 . This compound is provided in solid form and is typically stored in a dry environment at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “4-(4-Methoxyphenyl)pyridine” has been reported in the literature. For instance, a new porphyrin, 5,10,15,20-tetrakis {4-[(4-methoxyphenyl)acetyl]oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [Co II (TMAPP)] (2) were synthesized in good and quantitative yields .

Molecular Structure Analysis

The molecular structure of “4-(4-Methoxyphenyl)pyridine” has been confirmed by various spectroscopic methods such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .

Physical And Chemical Properties Analysis

“4-(4-Methoxyphenyl)pyridine” is a solid compound with a density of 1.1±0.1 g/cm3 . It has a molecular weight of 185.222 .

Scientific Research Applications

Anticancer Activity

The compound has been used in the synthesis of novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo [3,4-b]pyridines, which have shown promising anticancer activity . These derivatives have been evaluated for their anticancer potency towards Hela, MCF7, and HCT-116 cancer cell lines . For instance, compound 9a showed the highest anticancer activity with IC50 = 2.59 µM against Hela when compared with doxorubicin (IC50 = 2.35 µM) .

Cell Cycle Arrest and Apoptosis Induction

These derivatives have also been found to arrest the cell cycle and induce cell apoptosis by inhibiting CDK2 and/or CDK9 . For example, compound 9a exhibited cell cycle arrest at the S phase for Hela, whereas 14g revealed an arresting cell cycle for MCF7 at G2/M phase and an arresting cell cycle at S phase in HCT-116 .

Inhibition of CDK2 and CDK9

Compounds 9a and 14g showed good inhibition activity towards CDK2, with IC50 = 1.630 ± 0.009 and 0.460 ± 0.024 µM, respectively, when compared with ribociclib (IC50 = 0.068 ± 0.004) . Furthermore, 9a and 14g showed inhibitory activity towards CDK9 with IC50 = 0.262 ± 0.013 and 0.801 ± 0.041 µM, respectively, related to IC50 of ribociclib = 0.050 ± 0.003 .

Medicinal Applications

Pyridine-containing compounds, such as 4-(4-Methoxyphenyl)pyridine, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .

Synthesis of Pyrazolo [3,4-b]pyridine Derivatives

The compound has been used in the synthesis of two series of pyrazolo [3,4-b]pyridine derivatives, 9a – h and 14a – h . These derivatives have been evaluated for their anti-cancer potency towards various cancer cell lines .

Surface Chemistry Studies

The compound has been used in surface chemistry studies. For example, molecular architectures via self-assembly, Ullmann reaction and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine are found to be sensitive to the underlying metallic surfaces .

Mechanism of Action

Target of Action

A structurally similar compound, apixaban, which contains a 1-(4-methoxyphenyl) group, is known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal effects . In the case of Apixaban, it inhibits the coagulation cascade, reducing thrombin generation .

Pharmacokinetics

Apixaban, a related compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Pyridine derivatives have been shown to exhibit various biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal effects .

Action Environment

The action, efficacy, and stability of 4-(4-Methoxyphenyl)pyridine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used to synthesize pyridine derivatives, is known to be influenced by the choice of boron reagents and the reaction conditions .

Safety and Hazards

The safety data sheet for “4-(4-Methoxyphenyl)pyridine” indicates that it may be harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation. It is toxic to aquatic life and can have long-lasting effects .

Future Directions

The future directions for “4-(4-Methoxyphenyl)pyridine” and related compounds could involve further exploration of their potential neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for the treatment of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name |

4-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXPUDLCSHDVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345335 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5938-16-9 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-(4-Methoxyphenyl)pyridine in coordination chemistry?

A1: 4-(4-Methoxyphenyl)pyridine serves as a precursor to bidentate ligands. After demethylation of the methoxy group, it transforms into a bridging ligand with a pyridyl and a phenolate donor. These donors enable the formation of both mono and binuclear complexes with metals like molybdenum and tungsten. []

Q2: How does N-methylation impact the electrochemical properties of metal complexes containing 4-(4-Methoxyphenyl)pyridine derivatives?

A2: Studies using cyclic voltammetry revealed that N-methylation of the pyridyl group in molybdenum complexes containing demethylated 4-(4-Methoxyphenyl)pyridine derivatives leads to an anodic shift in the 16e-17e reduction potential. Interestingly, the magnitude of this shift varies depending on the specific structure of the derivative, highlighting the impact of ligand structure on the electronic properties of the metal complex. []

Q3: What are the potential applications of 4-(4-Methoxyphenyl)pyridine derivatives in materials science?

A3: Researchers have explored the use of N-methylpyridinium-4-phenolate betaine dyes, synthesized from 4-(4-Methoxyphenyl)pyridine, as potential solvatochromic dyes. These dyes exhibit a shift in their UV-Vis absorption spectra depending on the solvent polarity, making them interesting candidates for applications such as sensors or molecular probes. []

Q4: Have any biological activities been reported for compounds derived from 4-(4-Methoxyphenyl)pyridine?

A4: While not directly related to 4-(4-Methoxyphenyl)pyridine, researchers have synthesized a series of pyrido[2,3-d]pyrimidine derivatives starting from a 4-(4-Methoxyphenyl)pyridine precursor. Notably, some of these synthesized compounds exhibited significant antifungal activity in vitro. This finding suggests that further exploration of 4-(4-Methoxyphenyl)pyridine derivatives as potential scaffolds for medicinal chemistry could be worthwhile. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)

![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)